Welcome to the BenchChem Online Store!
molecular formula C6H8KNO3 B1591365 Potassium;prop-2-enamide;prop-2-enoate CAS No. 31212-13-2

Potassium;prop-2-enamide;prop-2-enoate

Cat. No. B1591365
M. Wt: 181.23 g/mol
InChI Key: HNXHILBJDFONSX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05007481

Procedure details

The copolymer may be manufactured as follows: a water phase containing 199.1 g of acrylamide, 84.5 g of acrylic acid, 3.0 g of ethylenediaminetetraacetic acid, 0.2 g of potassium bromate, 60.3 g of potassium hydroxide and 342 g of water is homogenized with an oil phase containing 240 g of oil, 20 g of sorbitan monooleate, 0.2 g of 2,2'-azobis-(isobutyronitrile). The emulsion is then transferred to a suitable reaction vessel with stirring and is sparged with nitrogen. Polymerization is initiated and sustained by continuously adding a solution of sodium metabisulfite throughout the exotherm. The cooling is provided to maintain the temperature of the system between 35° C.-45° C. The polymerization is completed in about 6-10 hours to give an emulsion product of acrylamide/potassium acrylate copolymer. To produce a self-inverting product, 24 g of a breaker system composed of a 1.75:1 blend of the reaction product of nonylphenol with 6 moles of ethylene oxide and the reaction product of dinonylphenol with 24 moles of ethylene oxide is added.
Quantity
199.1 g
Type
reactant
Reaction Step One
Quantity
84.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
60.3 g
Type
reactant
Reaction Step One
Name
Quantity
342 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
oil
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([OH:10])(=[O:9])[CH:7]=[CH2:8].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.Br([O-])(=O)=O.[K+:35].[OH-].[K+].CCCCCCCC/C=C\CCCCCCCC(OCC(O)[C@H]1OC[C@H](O)[C@H]1O)=O.N(C(C)(C)C#N)=NC(C)(C)C#N.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>O>[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([O-:10])(=[O:9])[CH:7]=[CH2:8].[K+:35] |f:3.4,5.6,9.10.11,13.14.15|

Inputs

Step One
Name
Quantity
199.1 g
Type
reactant
Smiles
C(C=C)(=O)N
Name
Quantity
84.5 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
3 g
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Name
Quantity
0.2 g
Type
reactant
Smiles
Br(=O)(=O)[O-].[K+]
Name
Quantity
60.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
342 g
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
oil
Quantity
240 g
Type
reactant
Smiles
Name
Quantity
20 g
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
Name
Quantity
0.2 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
is homogenized with an oil phase
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The emulsion is then transferred to a suitable reaction vessel
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
is sparged with nitrogen
CUSTOM
Type
CUSTOM
Details
Polymerization
CUSTOM
Type
CUSTOM
Details
The cooling is provided
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature of the system between 35° C.-45° C

Outcomes

Product
Details
Reaction Time
8 (± 2) h
Name
Type
product
Smiles
C(C=C)(=O)N.C(C=C)(=O)[O-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.